molecular formula C12H26N4O6 B605445 Aminooxy-PEG5-azide CAS No. 1919045-02-5

Aminooxy-PEG5-azide

Cat. No.: B605445
CAS No.: 1919045-02-5
M. Wt: 322.36
InChI Key: TZMRTDAQRAJMRO-UHFFFAOYSA-N
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Description

Aminooxy-PEG5-azide: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an aminooxy group and an azide group. The hydrophilic PEG spacer enhances its solubility in aqueous media. This compound is widely used in bioconjugation and click chemistry due to its ability to form stable linkages with various functional groups .

Mechanism of Action

Target of Action

Aminooxy-PEG5-azide is a biolabeling reagent . It primarily targets molecules with an aldehyde moiety, reacting with them to form an oxime bond .

Mode of Action

The compound comprises an aminooxy group and an azide group . The aminooxy group reacts with an aldehyde moiety to form an oxime bond . If a reductant is used, it forms a hydroxylamine linkage . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. The formation of an oxime bond or a hydroxylamine linkage can alter the function of the target molecule . The azide group’s reaction with alkyne, BCN, DBCO via Click Chemistry can also lead to changes in the target molecule’s function .

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific target molecule and the biochemical pathway involved. The formation of an oxime bond or a hydroxylamine linkage can alter the target molecule’s function . The reaction of the azide group with alkyne, BCN, DBCO can also lead to changes in the target molecule’s function .

Action Environment

Environmental factors can influence this compound’s action, efficacy, and stability. For instance, the compound’s reactivity and sensitivity suggest that it cannot be stored for long term and immediate use (within 1 week) is highly recommended . Furthermore, the compound’s solubility in aqueous media suggests that it may be more effective in such environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aminooxy-PEG5-azide can be synthesized through a series of chemical reactions involving the introduction of aminooxy and azide groups onto a PEG backbone. The typical synthetic route involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Aminooxy-PEG5-azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Aminooxy-PEG5-azide is unique due to its optimal PEG spacer length, which provides a balance between solubility and flexibility. This makes it highly effective for bioconjugation and click chemistry applications. Additionally, the presence of both aminooxy and azide groups allows for versatile reactivity with a wide range of functional groups .

Properties

IUPAC Name

O-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O6/c13-16-15-1-2-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22-14/h1-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMRTDAQRAJMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCON)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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